molecular formula C15H12ClNO3S2 B2602784 2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide CAS No. 2379995-20-5

2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2602784
CAS No.: 2379995-20-5
M. Wt: 353.84
InChI Key: ZRFQRVPZVVRGFV-UHFFFAOYSA-N
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Description

2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a combination of furan, thiophene, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene derivatives, followed by their coupling with a benzene sulfonamide precursor. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism by which 2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of furan, thiophene, and sulfonamide groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various research applications.

Properties

IUPAC Name

2-chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3S2/c16-13-4-1-2-6-15(13)22(18,19)17-9-12-8-11(10-21-12)14-5-3-7-20-14/h1-8,10,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFQRVPZVVRGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=CS2)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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